molecular formula C17H17ClFNO3S B2475950 3-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034410-87-0

3-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No. B2475950
CAS RN: 2034410-87-0
M. Wt: 369.84
InChI Key: IBSDMQQHADZWHN-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their diverse biological activities . It also contains a 2,3-dihydro-1H-inden-2-yl group, which is a type of indene, a polycyclic hydrocarbon. The presence of chloro, fluoro, and methoxy functional groups could potentially influence its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic benzenesulfonamide core and the 2,3-dihydro-1H-inden-2-yl group. The chloro, fluoro, and methoxy substituents could influence its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the halogen substituents. It could potentially undergo reactions typical of these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like sulfonamide and methoxy could enhance its solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

A study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields. These compounds, including variations of benzenesulfonamide, have shown potential in photodynamic therapy (PDT) for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another research domain involves the synthesis of benzenesulfonamides for inhibiting carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. Studies on 4-(2-substituted hydrazinyl)benzenesulfonamides have demonstrated potent inhibition against human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions where CA activity is implicated (Gul et al., 2016).

Anti-tumor and Cytotoxic Activities

Sulfonamide derivatives have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited interesting cytotoxic activities and strong inhibition of human cytosolic isoforms of carbonic anhydrase, highlighting their potential in anti-tumor activity studies (Gul et al., 2016).

Supramolecular Architecture Studies

Research into the crystal structures of sulfonamide derivatives, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, has provided insights into their supramolecular architecture. These studies are foundational for understanding the chemical and physical properties of sulfonamides and their potential applications in material science and drug design (Rodrigues et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. While specific safety data for this compound isn’t available, general precautions should include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future research directions for this compound could involve exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c1-23-17(9-12-4-2-3-5-13(12)10-17)11-20-24(21,22)14-6-7-16(19)15(18)8-14/h2-8,20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSDMQQHADZWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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